Hexaammonium molybda

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

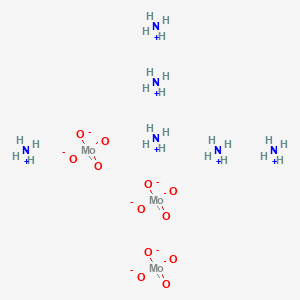

Hexaammonium molybdate, also known as ammonium heptamolybdate, is an inorganic compound with the chemical formula (NH₄)₆Mo₇O₂₄. It is a colorless or light yellow-green crystalline solid that is highly soluble in water. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties .

Méthodes De Préparation

Hexaammonium molybdate is typically prepared by treating molybdenum trioxide (MoO₃) with excess ammonia in an aqueous solution. The reaction results in the formation of ammonium molybdate, which crystallizes upon evaporation of water. The general reaction is as follows :

[ \text{MoO}_3 + 2\text{NH}_3 + \text{H}_2\text{O} \rightarrow (\text{NH}_4)_2\text{MoO}_4 ]

For industrial production, the process involves dissolving pulverized molybdenum trioxide in water and ammonia, followed by filtration to remove insoluble impurities. The filtrate is then concentrated by evaporation, and additional ammonia is added until a strong ammonia odor is detected. The solution is cooled, and the resulting crystals are filtered and dried .

Analyse Des Réactions Chimiques

Hexaammonium molybdate undergoes various chemical reactions, including decomposition, substitution, and complex formation. Some notable reactions include :

Decomposition: Upon heating, hexaammonium molybdate decomposes to release ammonia and molybdenum oxides.

Substitution: It reacts with metal salts such as lead chloride to form metal molybdates. For example[ (\text{NH}_4)_2\text{MoO}_4 + \text{PbCl}_2 \rightarrow \text{PbMoO}_4 + 2\text{NH}_4\text{Cl} ]

Complex Formation: It reacts with phosphates or arsenates to form ammonium phosphomolybdate or ammonium arsenomolybdate, respectively.

Applications De Recherche Scientifique

Hexaammonium molybdate is widely used in scientific research due to its versatility. Some of its applications include :

Analytical Chemistry: It is used as a reagent for the colorimetric determination of phosphates and silicates.

Catalysis: It serves as a precursor for the preparation of molybdenum-based catalysts used in petroleum refining and chemical synthesis.

Material Science: It is employed in the production of high-purity molybdenum metal powder, sheets, and wires.

Biology and Medicine: It is used in the preparation of molybdenum-containing enzymes and as a nutritional supplement in total parenteral nutrition (TPN) solutions.

Mécanisme D'action

The mechanism of action of hexaammonium molybdate primarily involves its role as a source of molybdate ions (MoO₄²⁻). These ions are essential for the activity of various molybdenum-containing enzymes, such as xanthine oxidase, sulfite oxidase, and aldehyde oxidase. These enzymes play crucial roles in metabolic pathways, including the catabolism of purines and the detoxification of sulfites .

Comparaison Avec Des Composés Similaires

Hexaammonium molybdate can be compared with other molybdenum compounds, such as ammonium orthomolybdate ((NH₄)₂MoO₄) and ammonium dimolybdate ((NH₄)₂Mo₂O₇). While all these compounds serve as sources of molybdate ions, hexaammonium molybdate is unique due to its higher molybdenum content and its ability to form complex structures with other anions .

Similar Compounds

Ammonium orthomolybdate: ((NH₄)₂MoO₄)

Ammonium dimolybdate: ((NH₄)₂Mo₂O₇)

Sodium molybdate: (Na₂MoO₄)

Calcium molybdate: (CaMoO₄)

Zinc molybdate: (ZnMoO₄)

Hexaammonium molybdate stands out due to its specific applications in catalysis and analytical chemistry, making it a valuable compound in both industrial and research settings .

Propriétés

IUPAC Name |

hexaazanium;dioxido(dioxo)molybdenum |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Mo.6H3N.12O/h;;;6*1H3;;;;;;;;;;;;/q;;;;;;;;;;;;;;;6*-1/p+6 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRXLIFJBQXYGL-UHFFFAOYSA-T |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H24Mo3N6O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.